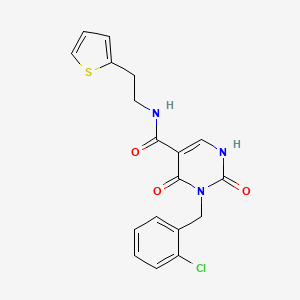
3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used as precursors for the preparation of various classes of organic compounds .
Synthesis Analysis
Thiophene-containing compounds can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . For example, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
The structure of these compounds can be elucidated from their spectral information . For instance, the mass spectrum of a certain compound showed a molecular ion peak at m/z 408 (M +), and its 1H NMR spectrum indicated the presence of singlet signals .Chemical Reactions Analysis
Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various methods. For instance, the reaction of a certain compound was monitored by silica gel thin layer chromatography (TLC, 254 nm) .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds derived from similar structural frameworks has been a focus of scientific research due to their potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties by exploring the chemistry of similar heterocyclic motifs. Their research demonstrates the utility of such compounds as cyclooxygenase inhibitors, highlighting their relevance in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Applications
Another significant area of research involves the evaluation of similar compounds for their anticancer activity. Abdel-Motaal et al. (2020) utilized thiophene incorporated thioureido substituents to synthesize new heterocycles that showed potent activity against colon cancer cell lines. This work illustrates the potential of such molecules in the development of new anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial Activity
The antimicrobial activity of compounds bearing a similar heterocyclic core has also been explored. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives showing significant antimicrobial activities. This research underscores the relevance of these compounds in discovering new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Fluorescence Properties
Furthermore, the synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds by Al-Masoudi et al. (2015) indicates the versatility of similar compounds in applications requiring fluorescence properties, such as biological imaging and molecular probes (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
作用機序
Thiophene derivatives have been found to exhibit a variety of biological activities. For instance, certain derivatives showed antimicrobial activity comparable to standard drugs like ampicillin and gentamicin for all tested bacteria species . Other compounds displayed potent activity against Aspergillus fumigates .
将来の方向性
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-(2-thiophen-2-ylethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-6-2-1-4-12(15)11-22-17(24)14(10-21-18(22)25)16(23)20-8-7-13-5-3-9-26-13/h1-6,9-10H,7-8,11H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNJQXBGCIDDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NCCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)
![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)
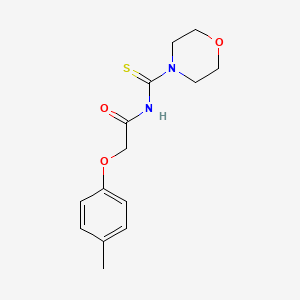
![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)
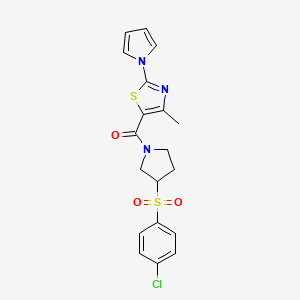
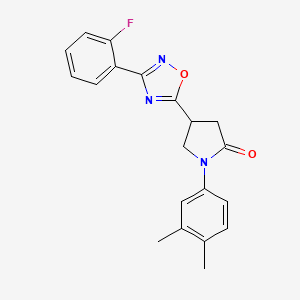
![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
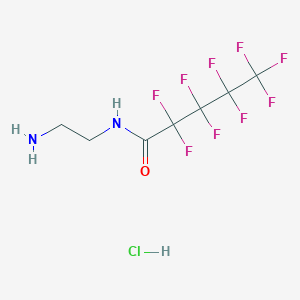

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)